magnesium;hexane;bromide
CAS No.:
Cat. No.: VC17946936
Molecular Formula: C6H13BrMg
Molecular Weight: 189.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13BrMg |
---|---|
Molecular Weight | 189.38 g/mol |
IUPAC Name | magnesium;hexane;bromide |
Standard InChI | InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | LZFCBBSYZJPPIV-UHFFFAOYSA-M |
Canonical SMILES | CCCCC[CH2-].[Mg+2].[Br-] |
Introduction
Structural and Molecular Characteristics
Hexylmagnesium bromide adopts a linear structure in which the magnesium atom bridges the hexyl group and bromine atom. The magnesium center exhibits a +2 oxidation state, while the hexyl group acts as a carbanion, rendering the compound highly reactive toward electrophiles. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm its organometallic nature. The NMR spectrum displays distinct signals for the hexyl chain’s methylene protons (δ 0.8–1.5 ppm) and a downfield-shifted resonance for the magnesium-bound carbon (δ 3.15 ppm) . The IR spectrum shows absorptions at 3302–3345 cm (O–H stretch of residual solvent) and 1632–1636 cm (C=C stretching in conjugated systems) .
Table 1: Key Molecular Properties of Hexylmagnesium Bromide
Property | Value |
---|---|
Molecular Formula | C₆H₁₃BrMg |
Molecular Weight | 189.38 g/mol |
CAS No. | 13406-07-0 |
SMILES | CCCCC[CH-]C.[Mg+2].[Br-] |
Solubility in Ether | Highly soluble |
Solubility in Water | Reacts violently; negligible |
Synthesis Methodologies
Traditional Synthesis via Anhydrous Diethyl Ether
The conventional preparation involves the reaction of 1-bromohexane with magnesium turnings in anhydrous diethyl ether under inert conditions. The process initiates with the oxidative insertion of magnesium into the carbon-bromine bond, producing the Grignard reagent:
Key considerations include:
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Temperature Control: Exothermic reactions require cooling to prevent thermal degradation.
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Moisture Sensitivity: Trace water hydrolyzes the reagent to hexane and magnesium hydroxides, necessitating rigorously dry apparatus .
Mechanochemical Synthesis via Ball Milling
Recent innovations utilize ball milling to synthesize hexylmagnesium bromide in air, bypassing the need for anhydrous solvents. This method involves mechanical grinding of magnesium powder with 1-bromohexane, yielding the reagent within minutes. Deuterium-labeling experiments confirm the formation of organomagnesium species, validated by NMR spectroscopy .
Table 2: Comparison of Synthesis Methods
Parameter | Traditional Method | Mechanochemical Method |
---|---|---|
Solvent | Diethyl ether | Solvent-free |
Reaction Time | 1–2 hours | <10 minutes |
Moisture Tolerance | None | Tolerates ambient humidity |
Yield | 85–90% | 70–75% |
Reactivity and Applications in Organic Synthesis
Nucleophilic Addition to Carbonyl Compounds
Hexylmagnesium bromide reacts with ketones, aldehydes, and esters to form secondary and tertiary alcohols. For example, its reaction with acetophenone proceeds as:
This reaction is pivotal in synthesizing pharmaceuticals, including anti-inflammatory agents .
Cross-Coupling Reactions
The compound participates in Kumada couplings, facilitating carbon-carbon bond formation with aryl or vinyl halides:
Such reactions are instrumental in constructing complex organic architectures .
Mechanistic Insights from Deuterium Labeling
Studies employing deuterated substrates reveal that mechanochemical synthesis proceeds via radical intermediates, contrasting the ionic pathway of traditional methods. This divergence underscores the versatility of Grignard reagents under varying conditions.
Physicochemical Behavior in Solvent Systems
Solubility and Partitioning
Hexylmagnesium bromide exhibits high solubility in diethyl ether but reacts violently with water. Distribution studies in ether-water systems demonstrate negligible magnesium bromide (MgBr₂) partitioning into the ether phase, even when saturated with MgBr₂·6H₂O . This phenomenon, termed the "salting out" effect, reduces ether’s solubility in water from 6.56% to <1% in MgBr₂-saturated systems .
Stability and Decomposition Pathways
The reagent decomposes upon exposure to protic solvents, yielding hexane and magnesium hydroxides:
Thermogravimetric analysis (TGA) indicates stability up to 80°C in anhydrous environments.
Comparative Analysis with Magnesium Bromide (MgBr₂)
Magnesium bromide (MgBr₂), an inorganic salt, contrasts sharply with hexylmagnesium bromide:
Table 3: Magnesium Bromide vs. Hexylmagnesium Bromide
Property | MgBr₂ | C₆H₁₃MgBr |
---|---|---|
Structure | Ionic lattice | Covalent organometallic |
Solubility in Water | 1.72 g/mL (25°C) | Reacts explosively |
Applications | Electrolytes, sedatives | Organic synthesis |
Nucleophilicity | None | High |
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